molecular formula C13H16Cl2O2 B15290320 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol

2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol

Cat. No.: B15290320
M. Wt: 275.17 g/mol
InChI Key: DFTUCOMNHKOWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a methylpropan-1-ol moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol involves several steps. One common method starts with acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The synthesis proceeds through alcoholysis, alkylation, and alkaline hydrolysis processes . The reaction conditions are typically mild, and the solvents used can be recycled, making the process environmentally friendly .

Chemical Reactions Analysis

2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol has several scientific research applications:

Comparison with Similar Compounds

2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct pharmacological profile and applications.

Properties

Molecular Formula

C13H16Cl2O2

Molecular Weight

275.17 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropan-1-ol

InChI

InChI=1S/C13H16Cl2O2/c1-12(2,8-16)17-10-5-3-9(4-6-10)11-7-13(11,14)15/h3-6,11,16H,7-8H2,1-2H3

InChI Key

DFTUCOMNHKOWDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Origin of Product

United States

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